Cas no 1353963-06-0 ([(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid)
![[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid structure](https://www.kuujia.com/scimg/cas/1353963-06-0x500.png)
[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid
- 2-(((1-Benzylpyrrolidin-2-yl)methyl)(isopropyl)amino)acetic acid
- AM93265
- [(1-benzylpyrrolidin-2-ylmethyl)isopropylamino]acetic acid
-
- Inchi: 1S/C17H26N2O2/c1-14(2)19(13-17(20)21)12-16-9-6-10-18(16)11-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)
- InChI Key: VBWKGKUMBBMLRS-UHFFFAOYSA-N
- SMILES: OC(CN(C(C)C)CC1CCCN1CC1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 327
- Topological Polar Surface Area: 43.8
[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 081780-500mg |
1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid |
1353963-06-0 | 500mg |
£694.00 | 2022-03-01 |
[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid Related Literature
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
Additional information on [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid
Introduction to [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic Acid (CAS No. 1353963-06-0)
Compound with the chemical name [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid and a CAS number of 1353963-06-0 represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The detailed exploration of its chemical characteristics, pharmacological effects, and emerging research findings will provide a comprehensive understanding of its significance in modern medicinal chemistry.
The molecular structure of [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid incorporates a benzylopyrrolidine moiety linked to an isopropylamino group, followed by an acetic acid side chain. This configuration suggests a high degree of versatility, allowing for interactions with various biological targets. The presence of the benzylopyrrolidine ring is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules, known for its ability to modulate enzyme activity and receptor binding.
In recent years, there has been a growing interest in the development of novel compounds that can modulate central nervous system (CNS) activity. The structural features of [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid make it a promising candidate for such applications. Studies have indicated that compounds with similar structural motifs may exhibit properties relevant to the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. The acetic acid side chain further enhances its potential by providing a site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological profiles.
The pharmacological activity of [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid has been extensively investigated in preclinical studies. Research has demonstrated that this compound can interact with multiple neurotransmitter systems, including serotonin and dopamine pathways. These interactions are critical for the development of drugs that aim to correct imbalances in neurotransmitter levels associated with various CNS disorders. The compound's ability to modulate these systems makes it a valuable scaffold for further drug discovery efforts.
One of the most exciting aspects of [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid is its potential as a lead compound for the development of new therapeutic agents. The structural flexibility inherent in its molecule allows chemists to make targeted modifications that can enhance its potency, selectivity, and pharmacokinetic properties. For instance, derivatives of this compound have shown promise in preclinical models as potential treatments for depression and anxiety disorders. These findings highlight the importance of exploring structurally diverse molecules in the search for novel therapeutic solutions.
The synthesis of [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves multiple steps, each requiring precise control to ensure high yield and purity. The benzylopyrrolidine core is typically synthesized through cyclization reactions followed by functional group transformations. The introduction of the isopropylamino group and the acetic acid side chain are achieved through nucleophilic substitution and carboxylation reactions, respectively. These synthetic strategies have been optimized over time to improve efficiency and scalability, making it feasible to produce this compound in sufficient quantities for both research and commercial purposes.
The safety profile of [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid has been evaluated through various toxicity studies. Preliminary data suggest that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical development. However, as with any new chemical entity, comprehensive safety assessments are necessary before it can be considered for human use. These assessments include acute toxicity studies, chronic toxicity evaluations, and genotoxicity tests to ensure that the compound is safe and well-tolerated by patients.
The future directions for research on [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid are numerous and exciting. One area of focus is the exploration of its potential applications in personalized medicine. By understanding how individual genetic variations influence responses to this compound, researchers can develop tailored therapeutic strategies that maximize efficacy while minimizing side effects. Additionally, the use of computational modeling techniques can help predict how modifications to its structure will affect its biological activity, accelerating the drug discovery process.
In conclusion, [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid (CAS No. 1353963-06-0) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, coupled with promising preclinical findings, make it a valuable asset in the search for novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties and synthetic pathways, this compound is poised to play an important role in shaping the future of medicine.
1353963-06-0 ([(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid) Related Products
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)




